N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a thieno[2,3-d]pyrimidine moiety via a thioacetamide linkage. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioacetamide Group: This step involves the reaction of the thieno[2,3-d]pyrimidine derivative with a suitable thioacetamide reagent, often under reflux conditions.
Attachment of the Dimethylaminophenyl Group: The final step involves coupling the intermediate with 4-(dimethylamino)phenylamine, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling Agents: EDCI, triethylamine.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development. Its potential to interact with proteins, DNA, or enzymes could lead to the development of new therapeutic agents.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its ability to modulate biological pathways might make it useful in treating diseases or conditions where these pathways are dysregulated.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure might also make it useful in the design of sensors or other analytical tools.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group could facilitate binding to negatively charged sites, while the thieno[2,3-d]pyrimidine moiety might interact with hydrophobic pockets or aromatic residues.
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide: can be compared to other thieno[2,3-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development across multiple scientific disciplines.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c1-11-8-14-16(18-10-19-17(14)24-11)23-9-15(22)20-12-4-6-13(7-5-12)21(2)3/h4-8,10H,9H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOBITCDSQKQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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